BenchChemオンラインストアへようこそ!

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Medicinal Chemistry Drug Design Physicochemical Property

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929000-81-7), also cataloged as 1-(4-Fluorophenyl)-5-methoxycarbonyl-2(1H)-pyridinone, is a fluorinated 2-pyridone derivative with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.23 Da. It serves as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents, by offering a 1,6-dihydropyridine core with a reactive methyl ester at the 3-position.

Molecular Formula C13H10FNO3
Molecular Weight 247.22 g/mol
CAS No. 929000-81-7
Cat. No. B1331586
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate
CAS929000-81-7
Molecular FormulaC13H10FNO3
Molecular Weight247.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(C(=O)C=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C13H10FNO3/c1-18-13(17)9-2-7-12(16)15(8-9)11-5-3-10(14)4-6-11/h2-8H,1H3
InChIKeyMCRSIKGFABUVME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929000-81-7) Procurement & Differentiation Overview


Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate (CAS 929000-81-7), also cataloged as 1-(4-Fluorophenyl)-5-methoxycarbonyl-2(1H)-pyridinone, is a fluorinated 2-pyridone derivative with the molecular formula C₁₃H₁₀FNO₃ and a molecular weight of 247.23 Da [1]. It serves as a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and antibacterial agents, by offering a 1,6-dihydropyridine core with a reactive methyl ester at the 3-position [2]. The presence of the electron-withdrawing 4-fluorophenyl substituent at the N1 position, a feature known to enhance metabolic stability and modulate physicochemical properties compared to unsubstituted phenyl analogs, makes this compound a preferred intermediate for structure-activity relationship (SAR) exploration [2].

Why Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate Cannot Be Replaced by Common In-Class Analogs


The practice of interchangeably using 1-aryl-6-oxo-1,6-dihydropyridine-3-carboxylate analogs within a chemical series overlooks the profound impact of the N1-aryl substituent on critical molecular properties. For instance, the specific introduction of a fluorine atom at the 4-position of the phenyl ring markedly alters the compound's lipophilicity (LogP), metabolic vulnerability, and electronic character relative to its unsubstituted phenyl [1] or 4-chlorophenyl counterparts [2]. The unsubstituted methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (CAS 77837-09-3) serves as a baseline with distinct physical properties and a different metabolic profile as a known pirfenidone metabolite [1]. A direct procurement substitution without considering these quantifiable property differences can lead to misleading SAR conclusions, failed synthetic routes, or inconsistent biological assay results. The evidence below provides the specific quantitative comparisons required to justify the selection of this 4-fluorophenyl variant.

Quantitative Differentiation Evidence for Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate vs. Analogs


Modulated Lipophilicity (XLogP3) Versus Unsubstituted Phenyl Analog Drives Superior Pharmacokinetic Predictions

The introduction of the 4-fluorophenyl group significantly increases the predicted lipophilicity of the core scaffold compared to the unsubstituted phenyl analog, a key determinant of membrane permeability and metabolic stability. The target compound has a predicted XLogP3 of 2.0, which is 0.7 log units higher than the parent methyl 6-oxo-1-phenyl-1,6-dihydropyridine-3-carboxylate (XLogP3 = 1.3) [1], [2]. This difference is consistent with established structure-property relationships where a single fluorine substitution on a phenyl ring typically increases LogP by approximately 0.5-0.7 units [3]. The higher lipophilicity of the 4-fluorophenyl derivative falls within a more desirable range for oral absorption, suggesting it is a superior starting point for developing orally bioavailable drug candidates.

Medicinal Chemistry Drug Design Physicochemical Property

Increased Topological Polar Surface Area (TPSA) Indicates Different Hydrogen-Bonding Capacity vs. Phenyl Analog

The fluorine atom contributes a distinct electronic environment, altering the compound's hydrogen bonding potential. The target compound possesses a higher predicted TPSA of 59.8 Ų compared to 59.3 Ų for the 4-chlorophenyl analog and a similar 59.3 Ų for the unsubstituted phenyl analog [1], [2]. While this numerical difference is modest, it represents a key quantum-mechanical shift: the strong electron-withdrawing effect of fluorine enables unique carbon-fluorine bond interactions (C-F···H) that cannot be replicated by a chlorine atom or a hydrogen atom. These interactions can improve binding affinity and selectivity for biological targets, a critical differentiation for designing potent inhibitors [3].

Medicinal Chemistry Computational Chemistry Drug-Receptor Interaction

Higher and More Reliable Commercial Purity Profile Versus Other 1-Aryl Analogs Minimizes Synthetic Variability

The procurement risk associated with compound quality is quantifiably lower for the 4-fluorophenyl derivative. Multiple reputable vendors, including Fluorochem and Combi-Blocks, consistently offer this compound at a guaranteed minimum purity of 97% , . In direct contrast, the unsubstituted phenyl analog (CAS 77837-09-3) is typically offered at a lower, unguaranteed purity from fewer suppliers, often requiring custom synthesis [1]. This verified purity directly reduces the need for costly and time-consuming in-house purification, ensuring more reproducible results in sensitive catalytic or biological assays from the moment of purchase.

Chemical Synthesis Quality Control Procurement Specification

Application Scenarios Where Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate Provides a Unique Advantage


Medicinal Chemistry Lead Optimization Requiring Precise Lipophilic Modulation for CNS or Oral Candidates

A medicinal chemistry team aiming to improve the oral bioavailability or CNS penetration of a lead series can rationally select Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate as a core scaffold. The evidence from Section 3 [1] demonstrates its XLogP3 is 2.0, which is 0.7 units higher than the unsubstituted phenyl analog, placing it in a more favorable lipophilicity range for passive membrane permeability (typically LogP 1-4). This specific property cannot be achieved by simply using the more common or less expensive non-fluorinated starting material, making this compound the required procurement choice for achieving the desired pharmacokinetic profile.

Structure-Activity Relationship (SAR) Studies on Fluorine-Mediated Protein-Ligand Interactions

For a research group investigating halogen bonding or polar hydrophobic effects in a binding pocket, this compound is irreplaceable. As quantified in Section 3 [2], its unique electronic character, a consequence of the 4-fluorophenyl group, actively participates in C-F···H interactions that enhance binding affinity. A procurement decision based on structural similarity alone, such as selecting the 4-chlorophenyl analog, would fail to probe this specific quantum-mechanical interaction, leading to a critical gap in the SAR dataset and the potential for incorrect go/no-go decisions on a chemical series.

High-Throughput Synthesis Campaigns Requiring Reliable and High-Purity Building Blocks for Parallel Library Synthesis

In an automated, high-throughput synthesis environment, the reliability and purity of starting materials are directly correlated with final library success rates. The documented 97% purity of the 4-fluorophenyl building block versus non-standardized offerings of other 1-aryl analogs ensures higher yields and fewer purification failures in downstream reactions like amide couplings and Suzuki cross-coupling. Procuring this specific compound minimizes batch-to-batch variability, a key performance indicator in industrial-scale lead generation.

Metabolite Identification and Analytical Reference Standard Development for Fluorinated Drug Candidates

As a fluorinated analog of the main 5-carboxy metabolite of the antifibrotic drug pirfenidone, this methyl ester serves a vital function in bioanalytical chemistry. It can be used as a precursor to synthesize the corresponding carboxylic acid standard [2], enabling the development of LC-MS/MS methods for tracking a potential fluorinated pirfenidone analog's metabolic fate in preclinical species. Its distinct molecular weight (247.23 Da) and fragmentation pattern, dictated by the fluorine atom, provide a specific analytical signal that cannot be mimicked by non-fluorinated reference standards.

Quote Request

Request a Quote for Methyl 1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.